3,4-Dibromo-5-methoxy-1H-indazole
Description
3,4-Dibromo-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
3,4-dibromo-5-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2O/c1-13-5-3-2-4-6(7(5)9)8(10)12-11-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCADVECWFANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(NN=C2C=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299941 | |
| Record name | 3,4-Dibromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-31-6 | |
| Record name | 3,4-Dibromo-5-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromo-5-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-methoxy-1H-indazole typically involves the bromination of 5-methoxy-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-methoxy-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the indazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted indazoles with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include aldehydes, acids, or ketones depending on the extent of oxidation.
Reduction Reactions: Products include de-brominated indazoles or partially reduced indazole derivatives.
Scientific Research Applications
3,4-Dibromo-5-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-methoxy-1H-indazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and methoxy groups can enhance its binding affinity and specificity for these targets. The exact pathways involved can vary, but often include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-5-methoxy-1H-indazole: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-1H-indazole: Lacks the methoxy group, which can affect its reactivity and applications.
5-Methoxy-1H-indazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
Uniqueness
3,4-Dibromo-5-methoxy-1H-indazole is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties. The bromine atoms make it highly reactive in substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Overview
3,4-Dibromo-5-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in anticancer and antimicrobial therapies. Its unique structure, characterized by the presence of bromine and methoxy groups, enhances its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atoms and methoxy group contribute to its binding affinity, allowing it to modulate various cellular processes. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, which is crucial for its therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of this compound demonstrated significant inhibitory effects on cancer cell lines. The IC50 value for the K562 cell line was reported at 5.15 µM, indicating strong selectivity against cancer cells compared to normal cells (HEK-293, IC50 = 33.2 µM). The mechanism involves inducing apoptosis through modulation of Bcl-2 family proteins and the p53/MDM2 pathway .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary evaluations suggest that it exhibits potent activity against various bacterial strains. In comparative studies, this compound showed superior antibacterial potency compared to standard antibiotics like ampicillin. This efficacy extends to resistant strains such as MRSA and Pseudomonas aeruginosa, highlighting its potential as a new antimicrobial agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,4-Dichloro-5-methoxy-1H-indazole | Cl instead of Br | Moderate anticancer activity |
| 3,4-Dibromo-1H-indazole | Lacks methoxy | Reduced reactivity |
| 5-Methoxy-1H-indazole | Lacks bromine | Lower biological activity |
The presence of both bromine and methoxy groups in this compound enhances its reactivity and biological profile compared to these similar compounds.
Study on Antitumor Activity
A recent study focused on synthesizing derivatives of indazole compounds, including this compound. The results indicated that these derivatives could effectively inhibit tumor cell proliferation and induce apoptosis in a dose-dependent manner. Notably, the study found that treatment with this compound significantly altered the expression levels of apoptosis-related proteins such as Bcl-2 and Bax .
Evaluation Against Resistant Strains
Another investigation assessed the effectiveness of this compound against resistant bacterial strains. The findings revealed that this compound exhibited a higher degree of antifungal activity than established drugs like bifonazole and ketoconazole, suggesting its potential as a lead compound in developing new antimicrobial therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
